1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-4-7(10(14)15)8-6(2)12-13(3)9(8)11-5/h5,7,11H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWAAILYWXGODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1)N(N=C2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Arylhydrazines
One of the primary synthetic routes to prepare 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves the cyclocondensation of 1,3-diketones (such as dimedone or methyl-substituted cyclohexane-1,3-dione derivatives) with arylhydrazine hydrochlorides under acidic or catalytic conditions.
- Mechanism: The reaction proceeds via initial formation of a hydrazone intermediate from the arylhydrazine and the diketone, followed by intramolecular cyclization to form the pyrazole ring. Subsequent ring closure involving the pyridine ring system occurs through Knoevenagel condensation and Michael addition steps, often catalyzed by Brønsted acids or Lewis acids.
- Reaction Conditions: Typically conducted in ethanol or acetic acid solvents, at temperatures ranging from 60 to 110 °C, sometimes under reflux or microwave irradiation for enhanced yields.
- Yields: Reported yields range from 61% to 82%, depending on substrates and catalysts used.
- Advantages: This method allows structural flexibility by varying the diketone and hydrazine components, enabling access to diverse substituted pyrazolopyridine derivatives.
- References: This approach is supported by a four-component bicyclization strategy reported in the synthesis of multifunctionalized tricyclic pyrazolo[3,4-b]pyridines with good yields and scalability.
Multicomponent Reactions Involving Pyrazol-5-amines and β-Diketones
Another effective synthetic pathway uses multicomponent reactions of 5-aminopyrazoles with β-diketones or α,β-unsaturated ketones, often mediated by ionic liquids or acid catalysts.
- Mechanism: The 5-aminopyrazole nucleophilically attacks the electrophilic carbonyl carbon of the diketone, followed by cyclization and dehydration steps to form the fused pyrazolopyridine ring system.
- Reaction Conditions: Ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) at around 90 °C have been used to promote environmentally friendly and high-yielding reactions.
- Yields: Excellent yields (up to 90% or higher) have been reported with this method.
- Advantages: This method offers a green chemistry approach with minimal volatile organic solvents and efficient reaction times.
- References: Bardajee et al. and Shi et al. have demonstrated this methodology for synthesizing pyrazolo[3,4-b]pyridines with various substituents.
Chemical Reactions Analysis
1,3,6-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore new synthetic methodologies and develop novel chemical entities.
Biology
The compound exhibits notable biological activities , including:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Antiviral Activities : Potential to inhibit viral replication.
- Anticancer Effects : Inhibition of specific enzymes involved in cell proliferation suggests potential therapeutic applications in oncology.
Medicine
Due to its biological properties, this compound is under investigation for potential therapeutic applications in treating diseases such as cancer and infections. Studies indicate that it may modulate enzyme activity linked to disease progression.
Industry
In industrial applications, the compound is being explored for:
- Material Development : Used as a precursor for synthesizing functionalized polymers.
- Pharmaceutical Formulations : Potentially incorporated into drug formulations due to its bioactivity.
Case Studies and Research Findings
Several studies have documented the potential of this compound:
- Antimicrobial Study : A study demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Research indicated that the compound effectively inhibits proliferation in certain cancer cell lines through enzyme modulation.
- Material Science Application : Investigations into its use as a polymer precursor revealed enhanced material properties when incorporated into composite materials.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Group Modifications
Substitution Patterns
- The carboxylic acid at position 4 is critical for PPAR binding .
- 1-Ethyl-6-Phenyl Derivative (CAS 924118-62-7): Replaces methyl groups with ethyl and phenyl moieties. Increased aromaticity may alter solubility (soluble in DMSO and methanol) and target specificity .
- 6-Cyclopropyl Derivative : Incorporates a cyclopropyl group at position 6, which introduces ring strain and may affect metabolic stability .
Core Modifications
- Pyrazolo[3,4-c]Pyridine Derivatives : Differ in ring fusion position (e.g., apixaban analogs), altering binding interactions with coagulation factor Xa .
- Non-Hydrogenated Analogs: Lack the tetrahydro group, reducing structural rigidity and possibly diminishing PPAR affinity .
Physicochemical Properties
Research and Commercial Relevance
- Drug Development : The target compound’s PPAR activation is relevant for metabolic disorders . In contrast, TLR7/8 inhibitors like MHV370 target autoimmune diseases .
- Commercial Availability: The target compound is listed as discontinued (CymitQuimica), suggesting challenges in synthesis or scalability . Other derivatives remain available for research (e.g., Santa Cruz Biotechnology, CAS 937597-74-5) .
Biological Activity
1,3,6-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique bicyclic structure combines a pyrazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15N3O2 |
| CAS Number | 929971-73-3 |
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties against various bacterial and fungal strains. It has been evaluated for its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.
2. Antiviral Activity
The compound has been reported to exhibit antiviral properties. In vitro studies demonstrated its ability to inhibit viral replication in specific models of viral infections.
3. Anticancer Properties
The compound's anticancer potential has been a focus of research. It has shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
4. Anti-inflammatory Effects
Research indicates that it may also possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation: It may interact with receptors that regulate cellular signaling pathways associated with growth and survival.
Case Studies
Recent studies have explored the therapeutic potential of this compound:
- Anticancer Study: A study evaluated its effects on breast cancer cell lines and found that it significantly reduced cell viability and induced apoptosis through caspase activation.
- Anti-inflammatory Study: Another research project assessed its impact on COX enzyme activity and reported a notable reduction in inflammatory markers in vitro.
Q & A
Q. What are the recommended synthetic routes for 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how do reaction conditions impact yield?
The synthesis of pyrazolo-pyridine derivatives often involves multi-step cyclization and functionalization. A common approach is the condensation of substituted pyrazole precursors with cyclic ketones, followed by carboxylation. For example, trifluoroacetic acid in methanol under reflux (18 hours) has been used to facilitate cyclization, achieving yields >90% in related pyrazolo-pyridine scaffolds . Catalyst selection (e.g., Pd/Cu) and solvent polarity (DMF vs. toluene) critically influence regioselectivity and purity. Post-synthetic modifications, such as methylation, require controlled anhydrous conditions to avoid byproducts .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- 1H NMR : Peaks at δ 2.56 ppm (methyl groups) and aromatic protons between δ 7.5–8.7 ppm confirm substitution patterns. DMSO-d6 is preferred for resolving NH protons (e.g., δ 13.99 ppm for carboxylic acid) .
- LCMS/ESIMS : Monitor molecular ion peaks (e.g., m/z 311.1 for analogous compounds) and purity (>95% by HPLC) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro-pyridine ring .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
- Solubility : Use polar aprotic solvents (DMSO) for stock solutions, but avoid prolonged storage due to hydrolysis risks. Salt formation (e.g., dihydrochloride) improves aqueous solubility .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C). Monitor via HPLC for decomposition products, such as decarboxylated derivatives .
Q. What strategies address contradictory bioactivity data in kinase inhibition assays?
Discrepancies may arise from:
- ATP-binding site competition : The pyrazolo-pyridine scaffold’s hydrogen-bonding groups (e.g., carboxylic acid) may exhibit pH-dependent binding affinity. Use isothermal titration calorimetry (ITC) to validate interactions .
- Off-target effects : Employ siRNA knockdowns or CRISPR-edited cell lines to isolate target-specific activity .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) and optimize metabolic stability .
- ADMET prediction : Tools like SwissADME estimate logP (target <3) and blood-brain barrier permeability to prioritize analogs .
Methodological Challenges
Q. How should researchers handle impurities observed during scale-up synthesis?
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal exposure. Use fume hoods for weighing and reactions .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities .
Data Reproducibility
Q. Why do NMR spectra vary between batches, and how can this be resolved?
Batch-to-batch variability in deuterated solvent purity or residual protons (e.g., H2O in DMSO-d6) affects peak splitting. Standardize solvent sources and use internal standards (TMS) for calibration .
Q. How to validate biological activity across cell lines?
- Dose-response curves : Use 10-point dilutions (1 nM–100 µM) and normalize to vehicle controls.
- Positive controls : Include known kinase inhibitors (e.g., imatinib) to confirm assay robustness .
Emerging Applications
Q. What recent advances support its use in targeted drug delivery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
